O,O-Diethyl S-(methoxymethyl) phosphorothioate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

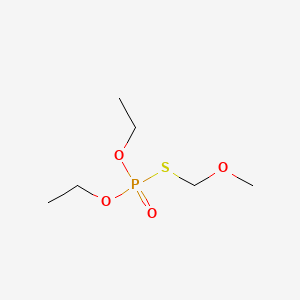

O,O-Diethyl S-(methoxymethyl) phosphorothioate is a chemical compound with the molecular formula C6H15O4PS It is characterized by the presence of an ethoxy group, a methoxymethylsulfanyl group, and a phosphoryl group attached to an oxyethane backbone

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of O,O-Diethyl S-(methoxymethyl) phosphorothioate typically involves the reaction of ethoxyphosphoryl chloride with methoxymethylsulfanyl ethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

化学反应分析

Types of Reactions: O,O-Diethyl S-(methoxymethyl) phosphorothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxymethylsulfanyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, or alcohols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Phosphine oxides.

Substitution: Derivatives with substituted ethoxy or methoxymethylsulfanyl groups.

科学研究应用

Antisense Oligonucleotide Development

Phosphorothioates, including O,O-Diethyl S-(methoxymethyl) phosphorothioate, are integral to the design of ASOs. They modify the backbone of oligonucleotides, enhancing their pharmacokinetic properties. The incorporation of this compound improves cellular uptake and target affinity due to its ability to bind plasma proteins, which prevents rapid excretion through urine and enhances therapeutic efficacy .

Protein Interactions

Recent studies have shown that phosphorothioate-modified ASOs interact with various proteins, including Hsp90, which plays a role in regulating the activity and stability of these therapeutic agents. The interaction enhances the performance of ASOs containing locked nucleic acid (LNA) modifications when compared to those with standard modifications .

Cytotoxicity Studies

Research indicates that the cytotoxicity of oligonucleotides can be influenced by their sequence and structure, particularly when modified with phosphorothioate backbones. Studies have demonstrated that these modifications can lead to differential cytotoxic effects depending on the specific sequence used .

Case Study: Therapeutic Efficacy of Modified ASOs

A significant case study involved the development of ASOs targeting specific RNA sequences associated with genetic disorders. The use of this compound in these ASOs resulted in improved stability against enzymatic degradation and enhanced binding affinity to target RNA sequences. This study highlighted the potential for such modifications to lead to more effective treatments for conditions like Duchenne muscular dystrophy (DMD) .

Case Study: Pharmacokinetic Profiling

In another study focusing on pharmacokinetics, researchers evaluated the distribution and elimination profiles of ASOs modified with this compound in animal models. The findings revealed that these modified ASOs exhibited prolonged circulation times and increased tissue accumulation compared to non-modified counterparts, underscoring the importance of chemical modifications in drug design .

Comparative Data Table

| Aspect | This compound | Standard Phosphate Backbone |

|---|---|---|

| Stability | High resistance to nucleases | Low resistance |

| Cellular Uptake | Enhanced due to protein binding | Limited |

| Therapeutic Efficacy | Improved due to prolonged half-life | Variable |

| Cytotoxicity | Sequence-dependent variations | Generally lower |

作用机制

The mechanism of action of O,O-Diethyl S-(methoxymethyl) phosphorothioate involves its interaction with molecular targets through its phosphoryl and sulfanyl groups. These functional groups can participate in various biochemical pathways, including phosphoryl transfer reactions and thiol-disulfide exchange reactions. The compound’s ability to modulate these pathways makes it a valuable tool in studying cellular processes and developing new therapeutic agents.

相似化合物的比较

1-[Ethoxy(methylsulfanyl)phosphoryl]oxyethane: Lacks the methoxymethyl group, resulting in different reactivity and applications.

1-[Ethoxy(ethylsulfanyl)phosphoryl]oxyethane: Contains an ethylsulfanyl group instead of methoxymethylsulfanyl, leading to variations in chemical behavior.

1-[Ethoxy(methoxymethylsulfanyl)phosphoryl]oxymethane: Has a methylene backbone instead of an ethylene backbone, affecting its physical and chemical properties.

Uniqueness: O,O-Diethyl S-(methoxymethyl) phosphorothioate is unique due to the presence of both ethoxy and methoxymethylsulfanyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets.

生物活性

O,O-Diethyl S-(methoxymethyl) phosphorothioate is a chemical compound belonging to the class of phosphorothioates, which are often used in the synthesis of various biological agents, including antisense oligonucleotides (ASOs). This article delves into the biological activity of this compound, emphasizing its interactions, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a phosphorothioate backbone, which is characterized by the substitution of a sulfur atom for an oxygen atom in the phosphate group. This modification enhances the stability of nucleic acid derivatives against enzymatic degradation, making them suitable for therapeutic applications.

- Inhibition of Gene Expression : Phosphorothioate modifications enhance the binding affinity of ASOs to target RNA sequences. This increased affinity facilitates effective gene silencing through mechanisms such as steric hindrance and RNase H-mediated degradation of target mRNA .

- Protein Interactions : The presence of phosphorothioate groups can influence the interaction between ASOs and various proteins. These interactions are crucial for the pharmacokinetics and overall efficacy of therapeutic agents. For example, phosphorothioate ASOs have shown improved distribution in plasma due to their ability to bind to plasma proteins, extending their half-life and enhancing tissue penetration .

Antisense Oligonucleotide Applications

Phosphorothioate-modified ASOs have been extensively studied for their ability to modulate gene expression in various cellular contexts. A notable study demonstrated that triplex-forming oligonucleotides (TFOs) containing phosphorothioate linkages effectively inhibited transcription in mammalian cells, achieving up to 70% inhibition of luciferase expression . This underscores the potential utility of this compound in gene therapy applications.

Case Studies

- Antibacterial Activity : Research has indicated that certain phosphorothioate compounds exhibit antibacterial properties. For instance, a study highlighted that methanolic extracts containing phosphorothioate derivatives showed significant antibacterial activity against Staphylococcus aureus and other pathogenic bacteria .

- Anticancer Effects : In vitro studies have revealed that phosphorothioate-modified compounds can induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism involves the disruption of critical signaling pathways that promote cell survival and proliferation .

Table: Summary of Biological Activities

属性

IUPAC Name |

1-[ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O4PS/c1-4-9-11(7,10-5-2)12-6-8-3/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADSQNMQURVCIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O4PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。